3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
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Overview
Description
3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a methyl group and a trifluoromethyl group, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Two efficient synthetic methods for the preparation of 3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . Another method involves the decarboxylation of a dicarboxylate system followed by hydrogenation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. The use of readily available precursors and efficient reaction conditions makes these methods suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted cyclobutane derivatives .
Scientific Research Applications
3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
- trans-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Uniqueness
3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
2172578-33-3 |
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Molecular Formula |
C7H9F3O2 |
Molecular Weight |
182.1 |
Purity |
95 |
Origin of Product |
United States |
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